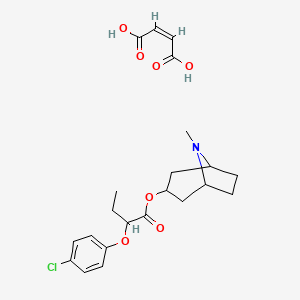

SM-21 maleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SM-21 maleate: is a potent and selective sigma-2 receptor antagonist with central effects following systemic administration. It is known to cause increased release of acetylcholine at central muscarinic synapses. This compound is recognized for its potent analgesic effects, comparable to morphine, and its nootropic properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of SM-21 maleate involves the esterification of tropanyl 2-(4-chlorophenoxy)butanoate with maleic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often subjected to high-performance liquid chromatography (HPLC) to confirm its purity, which is typically ≥99% .

化学反应分析

Types of Reactions: SM-21 maleate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chlorophenoxy group.

Common Reagents and Conditions:

Esterification: Requires an alcohol (tropanol) and an acid (maleic acid) with a catalyst such as sulfuric acid.

Hydrolysis: Involves water or aqueous solutions under acidic or basic conditions.

Substitution: Utilizes nucleophiles like hydroxide ions under basic conditions.

Major Products:

Esterification: Produces this compound.

Hydrolysis: Yields tropanyl 2-(4-chlorophenoxy)butanoate and maleic acid.

Substitution: Results in the replacement of the chlorine atom in the chlorophenoxy group with the nucleophile.

科学研究应用

Neuropharmacological Applications

Mechanism of Action:

SM-21 maleate is a selective sigma-2 receptor antagonist. Its mechanism involves the modulation of acetylcholine release at central muscarinic synapses, which enhances cholinergic signaling. This property makes it a candidate for studying cognitive enhancement and neuroprotection.

Cognitive Enhancement:

Research indicates that this compound has nootropic properties, comparable to existing cognitive enhancers. It has been shown to improve learning and memory in animal models, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s disease .

Neuroprotection:

Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in models of traumatic brain injury (TBI), where it has been observed to reduce neuronal loss and improve long-term neurological outcomes .

Pain Management

Analgesic Properties:

this compound exhibits potent analgesic effects, comparable to morphine, making it a valuable compound for pain management research. Its ability to modulate pain pathways without the severe side effects associated with traditional opioids is noteworthy .

Research Findings:

In preclinical studies, this compound has been effective in alleviating pain responses in various models, including inflammatory and neuropathic pain models. Its unique mechanism of action may offer new avenues for developing analgesics that minimize dependency risks associated with opioid use .

Behavioral Studies

Effects on Drug-Induced Behavior:

this compound has been utilized in behavioral studies to assess its impact on drug-induced behaviors, particularly concerning substances like cocaine. Research indicates that it attenuates the convulsive and locomotor stimulatory effects of cocaine in mice, highlighting its potential role in addiction research .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Dolma et al., 2016 | Inhibition of Dopamine Receptor D4 impedes glioblastoma stem cell survival | Potential cancer therapy |

| Matsumoto et al., 2007 | Effects on behavioral toxic and stimulant effects of cocaine | Addiction treatment research |

| Ishima & Hashimoto, 2012 | Potentiation of NGF-induced neurite outgrowth | Neuroregenerative applications |

作用机制

SM-21 maleate exerts its effects by selectively antagonizing sigma-2 receptors. This leads to an increased release of acetylcholine at central muscarinic synapses. The compound’s analgesic effects are attributed to its ability to modulate pain pathways, while its nootropic properties are linked to enhanced cholinergic neurotransmission .

相似化合物的比较

R-(+)-Hyoscyamine: A derivative with potent antinociceptive and cognitive-enhancing activities.

Tropanyl 2-(4-chlorophenoxy)butanoate: A precursor in the synthesis of SM-21 maleate.

Uniqueness: this compound stands out due to its dual role as a potent analgesic and nootropic agent. Its selective antagonism of sigma-2 receptors and its ability to increase acetylcholine release at central muscarinic synapses make it unique among similar compounds .

属性

CAS 编号 |

155059-42-0 |

|---|---|

分子式 |

C22H28ClNO7 |

分子量 |

453.9 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |

InChI |

InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14+,16?,17?; |

InChI 键 |

BHXGTFUQDGMXHA-YYRFEMRUSA-N |

SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

同义词 |

(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。